3-(2,4-dimethylbenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,4-dimethylbenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of thienopyrimidinones.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-dimethylbenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[3,2-d]pyrimidin-4(3H)-one Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thieno[3,2-d]pyrimidin-4(3H)-one core.
Introduction of Substituents: The 2,4-dimethylbenzyl and 3-fluorophenyl groups are introduced through substitution reactions, often using reagents like alkyl halides and aryl halides in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-dimethylbenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .
Scientific Research Applications
3-(2,4-dimethylbenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an antitubercular agent, showing significant activity against Mycobacterium tuberculosis.
Biological Research: The compound’s interactions with various biological targets make it a valuable tool for studying cellular processes and disease mechanisms.
Industrial Applications:
Mechanism of Action
The mechanism of action of 3-(2,4-dimethylbenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cytochrome bd oxidase in Mycobacterium tuberculosis, disrupting the bacterium’s energy metabolism and leading to its death . The compound may also interact with other cellular pathways, contributing to its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidin-4(3H)-ones: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activity.
Thieno[3,2-d]pyrimidin-4-amines: These compounds have been studied for their potential as cytochrome bd oxidase inhibitors, similar to 3-(2,4-dimethylbenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one.
Uniqueness
The uniqueness of this compound lies in its specific substituents, which confer distinct biological properties. Its combination of 2,4-dimethylbenzyl and 3-fluorophenyl groups enhances its activity against Mycobacterium tuberculosis, making it a promising candidate for further development .
Properties
Molecular Formula |
C21H17FN2OS |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
3-[(2,4-dimethylphenyl)methyl]-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C21H17FN2OS/c1-13-6-7-16(14(2)8-13)10-24-12-23-19-18(11-26-20(19)21(24)25)15-4-3-5-17(22)9-15/h3-9,11-12H,10H2,1-2H3 |
InChI Key |
RJFZYQYGTFAMHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2C=NC3=C(C2=O)SC=C3C4=CC(=CC=C4)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.